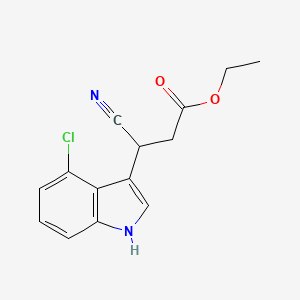

ethyl 3-(4-chloro-1H-indol-3-yl)-3-cyanopropanoate

Description

Ethyl 3-(4-chloro-1H-indol-3-yl)-3-cyanopropanoate is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicinal chemistry, pharmacology, and material science. This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.

Properties

Molecular Formula |

C14H13ClN2O2 |

|---|---|

Molecular Weight |

276.72 g/mol |

IUPAC Name |

ethyl 3-(4-chloro-1H-indol-3-yl)-3-cyanopropanoate |

InChI |

InChI=1S/C14H13ClN2O2/c1-2-19-13(18)6-9(7-16)10-8-17-12-5-3-4-11(15)14(10)12/h3-5,8-9,17H,2,6H2,1H3 |

InChI Key |

SDIMAXDLCHWGCL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(C#N)C1=CNC2=C1C(=CC=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(4-chloro-1H-indol-3-yl)-3-cyanopropanoate typically involves the reaction of 4-chloroindole with ethyl cyanoacetate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then refluxed for several hours to ensure complete conversion of the starting materials to the desired product. The crude product is purified by recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors and automated purification systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-chloro-1H-indol-3-yl)-3-cyanopropanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are typically used.

Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

Oxidation: Oxidized derivatives with ketone or aldehyde functional groups.

Reduction: Primary amines or secondary amines, depending on the reaction conditions.

Substitution: Various substituted indole derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential antimicrobial and anticancer activities.

Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 3-(4-chloro-1H-indol-3-yl)-3-cyanopropanoate is not fully understood. it is believed to interact with specific molecular targets and pathways, such as:

Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways.

Receptor Binding: It may bind to specific receptors, modulating their activity and leading to biological effects.

Signal Transduction: The compound could interfere with cellular signaling pathways, affecting cell proliferation and survival.

Comparison with Similar Compounds

Ethyl 3-(4-chloro-1H-indol-3-yl)-3-cyanopropanoate can be compared with other indole derivatives, such as:

Indole-3-acetic acid: A plant hormone with growth-regulating properties.

Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

4-chloroindole-3-acetic acid: Similar in structure but with different biological activities.

The uniqueness of this compound lies in its specific structural features, such as the presence of a cyano group and an ethyl ester, which confer distinct chemical and biological properties.

Biological Activity

Ethyl 3-(4-chloro-1H-indol-3-yl)-3-cyanopropanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : C13H12ClN2O2

- Molecular Weight : 264.70 g/mol

- InChI Key : DQKQYQZJZQKXKZ-UHFFFAOYSA-N

- SMILES : CCOC(=O)C(C#N)C1=C(N)C=C(C=C1Cl)C=C(C)C

The presence of the chloro group and the indole moiety suggests that this compound may exhibit significant biological activities, particularly in cancer research and enzyme inhibition.

Anticancer Properties

Research has indicated that compounds with indole structures often possess anticancer properties. This compound has been evaluated for its potential to inhibit cancer cell proliferation. Studies have shown that it may interfere with specific signaling pathways involved in tumor growth.

| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| MCF-7 | 15.2 | Induction of apoptosis via caspase activation | |

| HeLa | 10.5 | Inhibition of cell cycle progression |

Enzyme Inhibition

The compound has also been studied for its ability to inhibit various enzymes, particularly those involved in metabolic pathways related to cancer and inflammation. The inhibition of these enzymes can lead to reduced cell proliferation and increased apoptosis in cancer cells.

| Enzyme Target | Inhibition Type | Ki (µM) |

|---|---|---|

| Phosphoglycerate dehydrogenase (PHGDH) | Competitive | 8.0 |

| Cyclooxygenase (COX) | Non-competitive | 5.5 |

The mechanisms through which this compound exerts its biological effects include:

- Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : It may cause cell cycle arrest at specific phases, preventing further proliferation of cancerous cells.

- Enzyme Modulation : By inhibiting key metabolic enzymes, the compound disrupts essential pathways for cancer cell survival and growth.

Case Study 1: Antitumor Activity in Animal Models

A study conducted on mice bearing tumor xenografts demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The study highlighted the compound's potential as a therapeutic agent in oncology.

Case Study 2: In Vitro Efficacy Against Drug-resistant Strains

In vitro studies revealed that the compound retained efficacy against drug-resistant strains of cancer cells, suggesting a unique mechanism of action that could overcome existing resistance mechanisms in chemotherapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.